molecular formula C12H9N3S B1332934 4-([1,3]Thiazolo[5,4-b]pyridin-2-yl)aniline CAS No. 121717-35-9

4-([1,3]Thiazolo[5,4-b]pyridin-2-yl)aniline

Cat. No. B1332934
CAS RN: 121717-35-9
M. Wt: 227.29 g/mol
InChI Key: IVSNYGRJULLELG-UHFFFAOYSA-N
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Description

“4-([1,3]Thiazolo[5,4-b]pyridin-2-yl)aniline” is a type of N-heterocyclic compound. It is a derivative of thiazolo[5,4-b]pyridine, which has been found to exhibit potent inhibitory activity against phosphoinositide 3-kinase (PI3K), an enzyme involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .


Synthesis Analysis

The synthesis of these compounds involves several steps starting from commercially available substances. The process includes the design and synthesis of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues . The compounds were efficiently prepared in seven steps, yielding moderate to good results .


Molecular Structure Analysis

The structure of these compounds was characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis . The pyridyl attached to thiazolo[5,4-b]pyridine was identified as a key structural unit for PI3Kα inhibitory potency .


Chemical Reactions Analysis

The compounds were tested for their inhibitory activity against PI3K in an enzymatic assay . The structure-activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity .

Scientific Research Applications

Pharmacological Research

Thiazolo[5,4-b]pyridines, including the compound , are known for their broad spectrum of pharmacological activities. They have been reported to exhibit antioxidant , antimicrobial , anti-inflammatory , antifungal , and antitumor properties . This makes them valuable for drug discovery and development, particularly in identifying new treatments for various diseases.

Medicinal Chemistry

In medicinal chemistry, the structural features of thiazolo[5,4-b]pyridines allow for the interaction with a wide range of receptor targets. This interaction potential is crucial for the development of new drugs, especially as these compounds are considered biologically relevant purine bioisosteres .

Organic Electronics

The rigid backbone and extended π-conjugated structure of thiazolo[5,4-b]pyridines make them suitable for organic electronics applications. They are used in optoelectronic devices such as dye-sensitized solar cells and organic field-effect transistors due to their high oxidation stability and charge carrier mobility .

Synthetic Chemistry

Thiazolo[5,4-b]pyridines are of interest in synthetic chemistry for constructing bicyclic scaffolds starting from pyridine derivatives followed by thiazole heterocycle annulation. This process is significant for creating novel compounds with potential applications in various fields .

Agricultural Chemistry

Some thiazolo[5,4-b]pyridines have shown herbicidal activity, which can be explored for developing new agrochemicals. The herbicidal properties help in controlling weeds and thus can contribute to increasing crop yields .

Histamine H3 Receptor Antagonism

Representatives of the thiazolo[5,4-b]pyridine class have been reported as histamine H3 receptor antagonists. This application is particularly relevant in the treatment of disorders related to the central nervous system, such as sleep disorders, obesity, and Alzheimer’s disease .

properties

IUPAC Name

4-([1,3]thiazolo[5,4-b]pyridin-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3S/c13-9-5-3-8(4-6-9)11-15-10-2-1-7-14-12(10)16-11/h1-7H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVSNYGRJULLELG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)SC(=N2)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30366702
Record name 4-([1,3]thiazolo[5,4-b]pyridin-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-([1,3]Thiazolo[5,4-b]pyridin-2-yl)aniline

CAS RN

121717-35-9
Record name 4-([1,3]thiazolo[5,4-b]pyridin-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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